molecular formula C21H25N5O B12043236 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12043236
M. Wt: 363.5 g/mol
InChI Key: MMLFRJGOHCIJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C21H25N5O. It is a member of the benzimidazole family, known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

Major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to fully understand its mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H25N5O/c1-15(2)16-13-20(25-9-7-24(8-10-25)11-12-27)26-19-6-4-3-5-18(19)23-21(26)17(16)14-22/h3-6,13,15,27H,7-12H2,1-2H3

InChI Key

MMLFRJGOHCIJDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CCO)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.